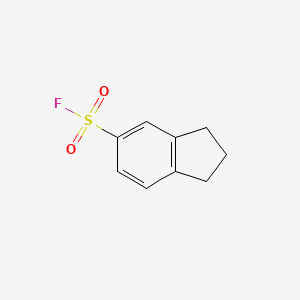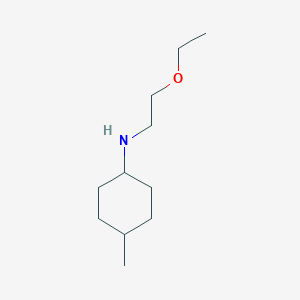![molecular formula C6H12ClNO2S B13272647 [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C6H12ClNO2S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a cyclopropyl ring, a dimethylamino group, and a methanesulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Bases like triethylamine or pyridine
Major Products Formed:
Amines: When reacted with primary or secondary amines, the major products are sulfonamide derivatives.
Esters: Reaction with alcohols leads to the formation of sulfonate esters.
Thioethers: Reaction with thiols results in the formation of sulfonate thioethers.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride is used in the synthesis of sulfonamide compounds, which are important intermediates in pharmaceutical chemistry.
Protecting Group: It serves as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting enzymes and receptors that interact with sulfonamide groups.
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules such as proteins and peptides to various labels or carriers.
Industry:
Polymer Chemistry: The compound is used in the modification of polymers to introduce sulfonate groups, enhancing their properties such as solubility and thermal stability.
Catalysis: It is used as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and nucleophilic sites on target molecules. This covalent modification can alter the activity of enzymes, receptors, or other biomolecules, leading to changes in their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being modified.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Lacks the cyclopropyl and dimethylamino groups, making it less selective in reactions.
Cyclopropylmethanesulfonyl Chloride: Similar structure but lacks the dimethylamino group, affecting its reactivity and applications.
Dimethylaminomethanesulfonyl Chloride: Similar structure but lacks the cyclopropyl group, influencing its chemical behavior.
Uniqueness:
Reactivity: The presence of both the cyclopropyl and dimethylamino groups in [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride enhances its reactivity and selectivity in chemical reactions.
Versatility: Its ability to participate in a wide range of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H12ClNO2S |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
[1-(dimethylamino)cyclopropyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3 |
InChI Key |
AYRGULJGYUZGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


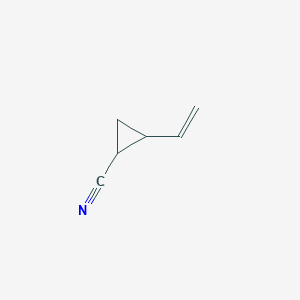

![2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272572.png)
![5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13272573.png)

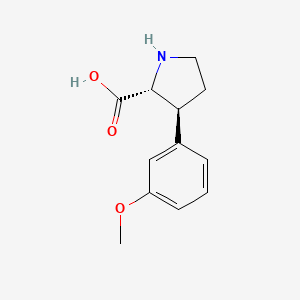
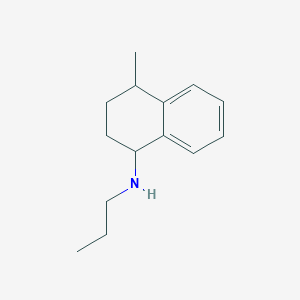

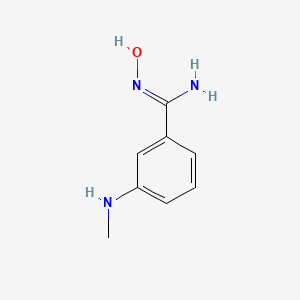

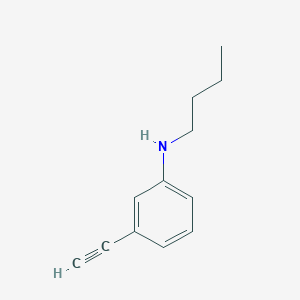
![2-[1-(Butylamino)propyl]phenol](/img/structure/B13272632.png)
